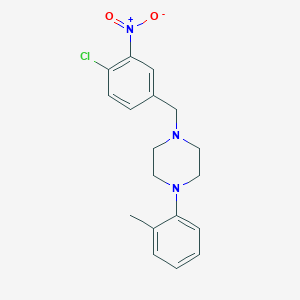![molecular formula C20H26N4O4 B4995651 2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4995651.png)
2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MP-10 and is known for its unique pharmacological properties.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its therapeutic effects. Additionally, MP-10 has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MP-10 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Additionally, MP-10 has been found to have analgesic effects by modulating the activity of pain receptors in the brain. The compound has also been found to have anticonvulsant effects by reducing the excitability of neurons in the brain.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its pharmacological properties, making it a useful tool for investigating various biological processes. However, there are also limitations to the use of MP-10 in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on MP-10. One area of interest is the development of new drugs based on the pharmacological properties of MP-10. Additionally, further studies are needed to elucidate the mechanism of action of MP-10 and its potential molecular targets. The compound's potential applications in cancer therapy also warrant further investigation. Overall, MP-10 is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of diseases and disorders.
Synthesis Methods
The synthesis of MP-10 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 1-(3-methoxypropanoyl)-4-piperidinyl)-1H-pyrazol-5-amine, which is then reacted with 2-methoxybenzoyl chloride to form MP-10. The synthesis of MP-10 has been extensively studied and optimized, and various methods have been proposed for its preparation.
Scientific Research Applications
MP-10 has been found to exhibit a wide range of pharmacological activities, making it a potential candidate for the development of new drugs. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, MP-10 has been found to have potential applications in the treatment of depression, anxiety, and neurodegenerative disorders. The compound has also been studied for its potential use in cancer therapy.
properties
IUPAC Name |
2-methoxy-N-[2-[1-(3-methoxypropanoyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-14-10-19(25)23-12-8-15(9-13-23)24-18(7-11-21-24)22-20(26)16-5-3-4-6-17(16)28-2/h3-7,11,15H,8-10,12-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHHVRKKIGIPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

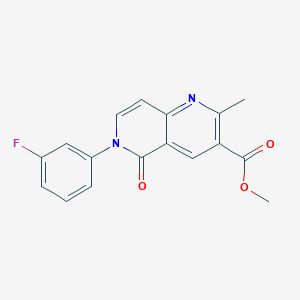
![methyl 4-chloro-3-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4995582.png)
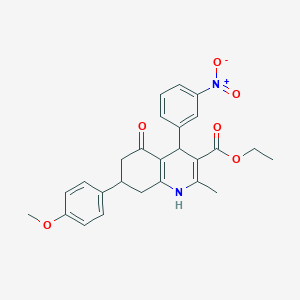

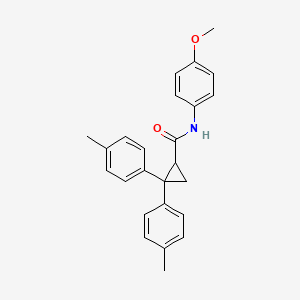
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
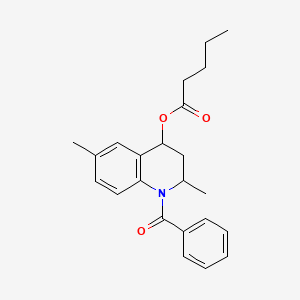
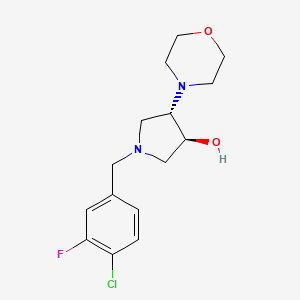
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)
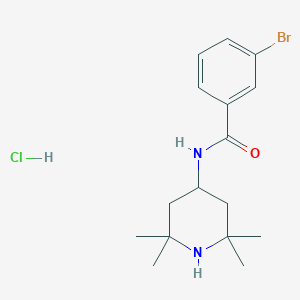
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4995655.png)
![4-(3-chlorophenoxy)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4995660.png)
